4-Benzyl-6-chloro-3-(4'-chlorophenyl)-7-methylcoumarin
Description
4-Benzyl-6-chloro-3-(4'-chlorophenyl)-7-methylcoumarin is a synthetic coumarin derivative characterized by multiple halogenated and alkyl substituents. Its structure includes a benzyl group at position 4, a chlorine atom at position 6, a 4'-chlorophenyl moiety at position 3, and a methyl group at position 7 ().
Properties
IUPAC Name |
4-benzyl-6-chloro-3-(4-chlorophenyl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O2/c1-14-11-21-18(13-20(14)25)19(12-15-5-3-2-4-6-15)22(23(26)27-21)16-7-9-17(24)10-8-16/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCXWXGYMKCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Benzyl-6-chloro-3-(4'-chlorophenyl)-7-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This review synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: C19H16Cl2O2
- Molecular Weight: 359.24 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MCF-7). The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.
Case Study: Prostate Cancer Cell Lines
In a study involving PC3 and DU145 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Treatment Duration | IC50 (µg/mL) for PC3 | IC50 (µg/mL) for DU145 |
|---|---|---|
| 24 hours | 40.1 | 98.14 |
| 48 hours | 27.05 | 62.5 |
| 72 hours | 26.43 | 41.85 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound could modulate receptor activity, influencing cellular responses related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Studies on coumarin derivatives indicate that substituent groups significantly influence biological activity. For instance:
- The presence of chlorine atoms enhances antimicrobial and anticancer effects.
- The benzyl group contributes to increased lipophilicity, facilitating better membrane penetration.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Benzyl vs. Aryl Groups : The benzyl group at position 4 in the target compound may offer steric bulk compared to simpler aryl groups (e.g., 4-(4'-ClPh) in ’s compound), which could influence binding affinity in biological targets .
- Safety Considerations : The 7-methyl substituent, common across these compounds, is flagged in 7-Methylcoumarin for dermal sensitization, suggesting similar safety evaluations are critical for derivatives .
Commercial and Research Relevance
- Research Gaps : Detailed toxicity profiles and mechanistic studies for benzyl-substituted coumarins remain underexplored, warranting further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
